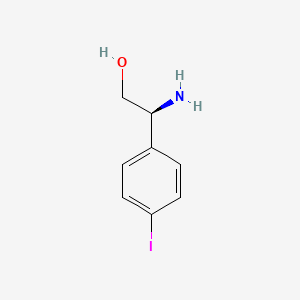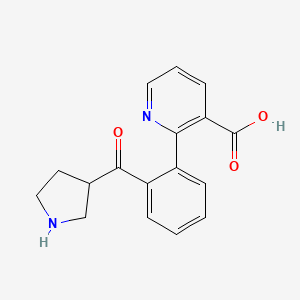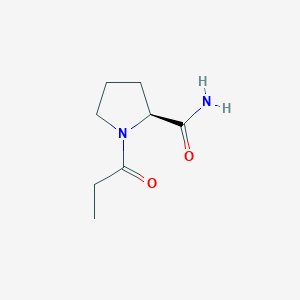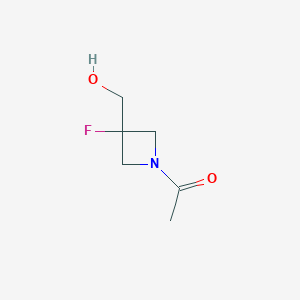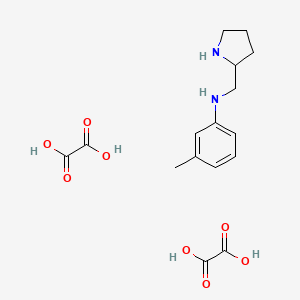
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is an organic compound with a molecular formula of C16H22N2O8 and a molecular weight of 370.35 g/mol This compound is known for its unique chemical structure, which includes a pyrrolidine ring attached to an aniline moiety, further complexed with dioxalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3-methylaniline with pyrrolidine-2-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The resulting intermediate is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
Uniqueness
3-Methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H22N2O8 |
|---|---|
Molecular Weight |
370.35 g/mol |
IUPAC Name |
3-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-10-4-2-5-11(8-10)14-9-12-6-3-7-13-12;2*3-1(4)2(5)6/h2,4-5,8,12-14H,3,6-7,9H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
OSCIFHWZEXEEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


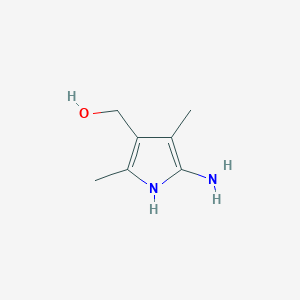
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
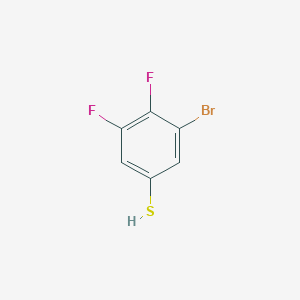
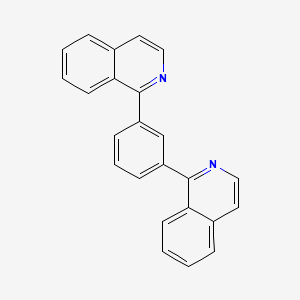
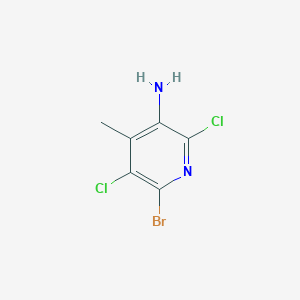
![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)

![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
